molecular formula C5H8O3 B3264329 [S,(+)]-3-Hydroxy-4-pentenoic acid CAS No. 38996-05-3

[S,(+)]-3-Hydroxy-4-pentenoic acid

Cat. No.: B3264329
CAS No.: 38996-05-3
M. Wt: 116.11 g/mol
InChI Key: AINRQBNLOBQURT-SCSAIBSYSA-N
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Description

[S,(+)]-3-Hydroxy-4-pentenoic acid (CAS 38996-03-1) is a chiral compound with significant utility in biochemical and polymer research. Its primary research value lies in its enantioselective interaction with mitochondrial biochemistry. Studies have demonstrated that the (S)-enantiomer acts as a substrate for 3-hydroxybutanoate dehydrogenase, undergoing enzymatic oxidation within rat liver mitochondria to form 3-oxo-4-pentenoate . This metabolite is a reactive Michael acceptor that selectively depletes mitochondrial glutathione (GSH) concentrations in a time- and concentration-dependent manner, without inducing significant cytotoxicity or mitochondrial dysfunction . This mechanism makes (S)-3-Hydroxy-4-pentenoate a valuable tool compound for probing mitochondrial GSH homeostasis and investigating the role of this antioxidant system in cellular protection and disease models . Beyond its application in metabolic studies, hydroxy pentenoic acid derivatives serve as key precursors in materials science. Bacterial strains, such as Burkholderia sp., can incorporate 3-hydroxy-4-pentenoic acid units into polyhydroxyalkanoate (PHA) biopolymers from unrelated carbon substrates . These unsaturated polyesters, which contain reactive vinyl pendant groups, are of interest for creating biodegradable plastics with customizable properties and for producing functionalized polymers through post-synthetic modification . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-hydroxypent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINRQBNLOBQURT-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Enzymological Studies of S, + 3 Hydroxy 4 Pentenoic Acid

Identification and Characterization of Biosynthetic Precursors to [S,(+)]-3-Hydroxy-4-pentenoic acid

The natural biosynthetic pathway for this compound is not yet established. However, understanding its formation can be contextualized by examining the general biosynthesis of similar molecules, such as other hydroxy fatty acids. The synthesis of hydroxy fatty acids in biological systems can occur through several routes, including the hydration of unsaturated fatty acids catalyzed by fatty acid hydratases. consensus.app These enzymes add a water molecule across a double bond, introducing a hydroxyl group. consensus.app Another general pathway for the formation of hydroxy acids involves the reduction of keto acids. nih.gov

In the context of its known metabolic role, this compound itself acts as a precursor for further enzymatic transformation. It is recognized as a substrate for the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase. acs.org The biosynthesis of unsaturated fatty acids, in general, involves a series of enzymatic steps starting from acetyl-CoA and malonyl-CoA, with dehydratase enzymes playing a key role in introducing double bonds. libretexts.orgwikipedia.org It is plausible that a similar, yet to be identified, pathway could lead to the formation of this compound.

Enzymes Involved in the Formation and Transformation of this compound

The primary enzyme identified in the metabolism of this compound is 3-hydroxybutyrate dehydrogenase (HBDH) . This enzyme catalyzes the oxidation of the (S)-enantiomer of 3-hydroxy-4-pentenoic acid to 3-oxo-4-pentenoate . acs.org This transformation is a critical step as it converts the relatively stable hydroxy acid into a highly reactive Michael acceptor, which can then readily react with nucleophiles such as the thiol group of glutathione (B108866). acs.org

Structural and Mechanistic Enzymology of Key Biosynthetic Enzymes (e.g., Glutamate-cysteine ligase and GSH synthesis pathway related enzymes)

3-Hydroxybutyrate Dehydrogenase (HBDH): HBDH is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov These enzymes typically possess a conserved Ser-Tyr-Lys catalytic triad. nih.gov The crystal structure of HBDH reveals a binding site that accommodates its substrates, and the catalytic mechanism involves the transfer of a hydride ion from the substrate to the cofactor NAD+, or from NADH to the product in the reverse reaction. nih.govrcsb.org Studies combining kinetic isotope effects, protein crystallography, and computational chemistry have provided a detailed understanding of the HBDH mechanism, suggesting a steady-state ordered kinetic mechanism where hydride transfer is not always the rate-limiting step. nih.govacs.org

Glutamate-cysteine ligase (GCL): The product of HBDH-catalyzed oxidation of this compound, 3-oxo-4-pentenoate, readily depletes cellular glutathione (GSH). This makes the enzymes of the GSH synthesis pathway, particularly Glutamate-cysteine ligase (GCL), highly relevant. GCL is the rate-limiting enzyme in glutathione synthesis, catalyzing the ATP-dependent formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. The depletion of GSH by 3-oxo-4-pentenoate places a significant demand on this pathway to replenish the glutathione pool.

Gene Expression and Regulation of Biosynthetic Enzymes

The expression of the gene encoding 3-hydroxybutyrate dehydrogenase (BDH1 in humans) is known to be regulated by various factors, including metabolic state. nih.gov For instance, conditions that promote ketone body metabolism, such as fasting or a ketogenic diet, can influence its expression. wikipedia.org In certain pathological conditions like cancer, the expression of a related enzyme, BDH2, has been shown to be downregulated, which can affect intracellular iron metabolism. nih.gov

The genes for the subunits of glutamate-cysteine ligase (GCLC for the catalytic subunit and GCLM for the modifier subunit) are inducible under conditions of oxidative stress, which would be triggered by the depletion of glutathione by 3-oxo-4-pentenoate. This induction serves as a compensatory mechanism to increase the capacity for glutathione synthesis.

Metabolic Flux Analysis and Pathway Elucidation for this compound (e.g., Glutathione metabolism)

While specific metabolic flux analysis studies to delineate the biosynthetic pathway of this compound are not available, its metabolic impact points to a significant redirection of metabolic resources. The primary metabolic flux initiated by the presence of this compound is the rapid depletion of the mitochondrial glutathione pool. acs.org This occurs as the HBDH-catalyzed product, 3-oxo-4-pentenoate, conjugates with glutathione, effectively removing it from the cellular antioxidant defense system.

This depletion necessitates an increased flux through the glutathione biosynthetic pathway to restore cellular redox homeostasis. This would involve an increased uptake and utilization of the precursor amino acids: glutamate, cysteine, and glycine. General metabolic flux analysis studies on related compounds like 3-hydroxypropionic acid in engineered organisms have revealed limitations in precursor supply (like acetyl-CoA) and energy (ATP) as key bottlenecks, which would likely also be a consideration if a biosynthetic pathway for this compound were to be engineered. nih.gov

Engineering of Microorganisms for Enhanced this compound Production

The microbial production of this compound has not been reported, but strategies for its biosynthesis can be hypothesized based on metabolic engineering principles applied to other hydroxy acids. core.ac.uknih.govnih.govfrontiersin.org A potential biosynthetic route could start from common metabolic precursors like acetyl-CoA and propionyl-CoA.

A hypothetical pathway could involve the following steps:

Condensation: A thiolase enzyme could condense two molecules of acetyl-CoA to form acetoacetyl-CoA.

Reduction: A ketoreductase, such as a variant of 3-hydroxybutyrate dehydrogenase, could reduce the keto group to a hydroxyl group, forming 3-hydroxybutyryl-CoA.

Introduction of Unsaturation: A dehydratase could then introduce a double bond to form a pentenoyl-CoA intermediate.

Hydrolysis: Finally, a thioesterase would hydrolyze the CoA ester to yield the free acid, this compound.

The successful implementation of such a pathway would require careful selection and engineering of enzymes with the desired substrate specificity and stereoselectivity. princeton.edu Furthermore, optimizing the expression levels of these enzymes and addressing potential metabolic bottlenecks, such as precursor and cofactor availability, would be crucial for achieving high yields. nih.gov

Below is a table summarizing potential enzymes and their roles in a hypothetical biosynthetic pathway for this compound.

Enzyme Type Hypothetical Role in Biosynthesis Potential Precursors/Intermediates
ThiolaseCondensation of acyl-CoA moleculesAcetyl-CoA, Propionyl-CoA
KetoreductaseReduction of a keto group to a hydroxyl groupAcetoacetyl-CoA
DehydrataseIntroduction of a carbon-carbon double bond3-hydroxyacyl-CoA
ThioesteraseHydrolysis of the final acyl-CoA to the free acid3-hydroxy-4-pentenoyl-CoA

Advanced Chemical Reactivity and Derivatization of S, + 3 Hydroxy 4 Pentenoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, anhydrides, and acyl halides, which serve as crucial intermediates in organic synthesis.

Esterification and Amidation Reactions for Advanced Derivatives (e.g., ethyl ester formation)

Esterification of [S,(+)]-3-Hydroxy-4-pentenoic acid can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol such as ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid, can produce the corresponding ethyl ester, ethyl 3-hydroxy-4-pentenoate. ncert.nic.inwikipedia.org This reaction is typically reversible and requires conditions that favor ester formation, such as the removal of water. ncert.nic.in

For more sensitive substrates or to achieve milder reaction conditions, the Steglich esterification is a powerful alternative. wikipedia.orgorganic-chemistry.orgyoutube.com This method utilizes a coupling agent, commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. wikipedia.orgorganic-chemistry.org This approach is particularly advantageous for creating a variety of esters, including those with more complex alcohol moieties, and for preserving the stereochemical integrity of the chiral center. wikipedia.org

Amidation reactions to form advanced derivatives can be accomplished by reacting the carboxylic acid with a primary or secondary amine. These reactions are often facilitated by the use of coupling agents, similar to the Steglich esterification, to activate the carboxylic acid. Reagents such as DCC or other carbodiimides, in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to promote the formation of the amide bond under mild conditions. wikipedia.org

Reaction Reagents and Conditions Product Key Features
Fischer EsterificationEthanol, catalytic H₂SO₄, heatEthyl (S)-3-hydroxy-4-pentenoateReversible, requires acid catalyst
Steglich EsterificationAlcohol, DCC, catalytic DMAP(S)-3-hydroxy-4-pentenoate esterMild conditions, suitable for sensitive substrates
AmidationAmine, DCC, HOBt(S)-3-hydroxy-4-pentenamide derivativeMild conditions, forms stable amide bond

Anhydride (B1165640) and Acyl Halide Formation for Synthetic Intermediates

The conversion of this compound into its corresponding anhydride or acyl halide generates highly reactive intermediates that are valuable in a multitude of synthetic applications.

Acyl halides, such as (S)-3-hydroxy-4-pentenoyl chloride, can be synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgorgsyn.orgpatsnap.com The use of oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is a common and efficient method for this transformation, proceeding under relatively mild conditions. orgsyn.org

The formation of a symmetric anhydride, bis[(S)-3-hydroxy-4-pentenoic] anhydride, can be achieved by the dehydration of two equivalents of the carboxylic acid. This can be accomplished by heating or by using a dehydrating agent. Alternatively, reacting the carboxylic acid with a pre-formed acyl chloride can also yield the anhydride. Cyclic anhydrides can be formed from dicarboxylic acids through intramolecular dehydration, a principle that can be adapted for the synthesis of mixed anhydrides. fiveable.melibretexts.orgresearchgate.netnih.govgoogle.com

Intermediate Synthetic Method Reagents Significance
Acyl HalideAcyl HalogenationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Highly reactive acylating agent
AnhydrideDehydration/AcylationDehydrating agent or Acyl chloridePotent acylating agent, useful in various coupling reactions

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group at the C-3 position is another key site for functionalization, allowing for modifications that can significantly alter the molecule's properties and reactivity.

Etherification and Acylation for Functionalization

Etherification of the hydroxyl group can be performed using methods such as the Williamson ether synthesis. wikipedia.orgfrancis-press.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. The choice of base and solvent is crucial to ensure the reaction proceeds efficiently without competing elimination reactions. masterorganicchemistry.com

Acylation of the secondary alcohol leads to the formation of an ester at the hydroxyl position. This can be achieved using an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine (B92270) or a more potent catalyst like 4-dimethylaminopyridine (DMAP). stackexchange.comnih.govacs.orgreddit.comthieme-connect.de This reaction is generally efficient and allows for the introduction of a wide variety of acyl groups. nih.gov

Functionalization Reaction Type Typical Reagents Resulting Moiety
EtherificationWilliamson Ether SynthesisAlkyl halide, Base (e.g., NaH)Ether
AcylationEsterificationAcid anhydride (e.g., Ac₂O), Pyridine or DMAPEster

Oxidation and Reduction Chemistry of the Hydroxyl Functionality

The secondary hydroxyl group can undergo both oxidation and reduction, providing pathways to ketones or the corresponding deoxygenated product.

Selective oxidation of the allylic secondary alcohol to the corresponding ketone, (S)-3-keto-4-pentenoic acid, can be accomplished using manganese dioxide (MnO₂). jove.commychemblog.comnih.govresearchgate.netyoutube.com MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols, often leaving other functional groups like the terminal alkene and carboxylic acid intact. mychemblog.comnih.gov The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a suitable solvent like dichloromethane. mychemblog.com

Reduction of the hydroxyl group to yield (S)-4-pentenoic acid is a more challenging transformation that requires specific reducing agents. Catalytic hydrogenation may not be suitable as it would also reduce the carbon-carbon double bond. One approach involves converting the alcohol into a good leaving group, such as a tosylate, followed by reduction with a hydride source like lithium aluminum hydride. stackexchange.com

Transformation Reaction Type Reagent Product
OxidationSelective OxidationManganese Dioxide (MnO₂)(S)-3-keto-4-pentenoic acid
ReductionDeoxygenation1. Tosyl chloride, pyridine; 2. LiAlH₄(S)-4-pentenoic acid

Reactions at the Terminal Alkene Moiety

The terminal alkene presents a site for a variety of addition reactions, allowing for further functionalization of the carbon skeleton.

The double bond can undergo epoxidation to form an oxirane ring. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) in a non-aqueous solvent to prevent the opening of the epoxide ring. libretexts.org More modern and selective methods for the epoxidation of terminal alkenes include the use of methyltrioxorhenium with hydrogen peroxide, catalyzed by a pyridine derivative. rsc.orgnih.govroyalsocietypublishing.org

Dihydroxylation of the alkene can lead to the formation of a vicinal diol. Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or through the Sharpless asymmetric dihydroxylation, which allows for high enantioselectivity. wikipedia.orglibretexts.orglibretexts.orgwikipedia.orgyork.ac.uk Anti-dihydroxylation can be achieved via the acid-catalyzed hydrolysis of an intermediate epoxide. libretexts.orglibretexts.org

Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the terminal alkene, which would result in the formation of a primary alcohol at the terminal carbon after oxidation of the borane (B79455) intermediate.

Reaction Reagents Product Stereochemistry/Regiochemistry
Epoxidationm-CPBA or MeReO₃/H₂O₂(S)-3-hydroxy-(oxiran-2-yl)propanoic acidFormation of an epoxide ring
Syn-DihydroxylationOsO₄, NMO(S)-4,5-dihydroxy-3-hydroxypentanoic acidSyn addition of two hydroxyl groups
Anti-Dihydroxylation1. m-CPBA; 2. H₃O⁺(S)-4,5-dihydroxy-3-hydroxypentanoic acidAnti addition of two hydroxyl groups
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH(S)-3,5-dihydroxy-4-pentanoic acidAnti-Markovnikov addition of a hydroxyl group

Stereoselective Epoxidation and Dihydroxylation Reactions

The presence of a terminal alkene and a chiral homoallylic alcohol makes this compound an ideal substrate for stereoselective epoxidation and dihydroxylation reactions. The existing stereocenter at C3 exerts significant influence on the facial selectivity of reagents approaching the double bond.

Epoxidation: The epoxidation of the double bond can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov In the case of allylic and homoallylic alcohols, the hydroxyl group can direct the epoxidizing agent to the syn face of the molecule, leading to a high degree of diastereoselectivity. mdpi.com For this compound, this directed epoxidation would preferentially form one of the two possible diastereomeric epoxides. Sharpless asymmetric epoxidation is another powerful tool, particularly for allylic alcohols, that can install an epoxide with high enantioselectivity. nih.gov While this substrate is a homoallylic alcohol, modifications of the Sharpless procedure or other catalyst systems, such as those based on vanadium or manganese, are effective for the asymmetric epoxidation of this class of compounds. organic-chemistry.org

Dihydroxylation: Stereoselective dihydroxylation can be performed using reagents like osmium tetroxide (OsO₄) in conjunction with chiral ligands, as in the Sharpless asymmetric dihydroxylation. This method allows for the creation of two new stereocenters with predictable stereochemistry. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines whether the diol is formed on the top (syn) or bottom (anti) face of the alkene relative to the existing substituents.

Table 1: Representative Stereoselective Oxidation Reactions
Reaction TypeReagent/Catalyst SystemExpected Major Product TypeKey Feature
Directed Epoxidationm-CPBA or Peracetic AcidSyn-epoxide (relative to OH group)The existing hydroxyl group directs the oxidant. nih.govmdpi.com
Asymmetric EpoxidationTitanium isopropoxide, (+)-DET, t-BuOOHChiral epoxidePrimarily for allylic alcohols, but adaptable. nih.gov
Asymmetric DihydroxylationOsO₄, NMO, Chiral Ligand (e.g., (DHQ)₂PHAL)Chiral diolCreates two new, controlled stereocenters.

Halogenation and Hydrohalogenation Reactions

The alkene in this compound is susceptible to electrophilic addition by halogens (X₂) and hydrohalic acids (HX). A particularly significant reaction for γ,δ-unsaturated carboxylic acids like this one is halolactonization. researchgate.netacs.org

In this intramolecular process, the initial attack of an electrophilic halogen (e.g., from I₂, Br₂, or N-bromosuccinimide) on the double bond forms a cyclic halonium ion intermediate. researchgate.net The proximate carboxylic acid group then acts as an internal nucleophile, attacking the intermediate to yield a five-membered γ-lactone containing a halogenated methyl group. researchgate.netnih.gov This reaction is often highly diastereoselective, as the cyclization proceeds via a backside attack mechanism. The stereochemistry at C3 influences the preferred conformation for the cyclization, thereby dictating the stereochemical outcome at the newly formed stereocenters of the lactone ring.

Chemoenzymatic methods using haloperoxidases, such as vanadium-dependent chloroperoxidase (VCPO), can also facilitate halolactonization under milder, aqueous conditions, generating hypohalites in situ from halides and hydrogen peroxide. researchgate.netnih.gov

Table 2: Halogenation and Halolactonization Reactions
ReagentReaction TypePrimary ProductReference
Iodine (I₂), Sodium BicarbonateIodolactonization5-(Iodomethyl)dihydrofuran-2(3H)-one derivative researchgate.net
N-Bromosuccinimide (NBS)Bromolactonization5-(Bromomethyl)dihydrofuran-2(3H)-one derivative nih.gov
VCPO, KBr, H₂O₂Enzymatic Bromolactonization5-(Bromomethyl)dihydrofuran-2(3H)-one derivative researchgate.netacs.org

Direct hydrohalogenation with HBr or HCl would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon (C5) and the halide adding to the internal carbon (C4). However, competing lactonization pathways can make this transformation complex.

Polymerization and Oligomerization Capabilities

This compound possesses the necessary functional groups to serve as a monomer for polymerization. The presence of both a hydroxyl and a carboxylic acid group allows it to undergo polycondensation to form polyesters. In this process, ester linkages are formed between the hydroxyl group of one monomer and the carboxylic acid of another, with the elimination of water.

Alternatively, the molecule can first undergo intramolecular cyclization to form a lactone (see section 4.4). This lactone can then be subjected to ring-opening polymerization (ROP). ROP is a versatile method for producing polyesters with controlled molecular weights and low polydispersity. The resulting polyester (B1180765) would have a repeating unit that retains the original monomer's structure, minus the elements of water. The vinyl side group would remain as a pendant functional group along the polymer backbone, offering a site for subsequent cross-linking or functionalization. The halo-functionalized lactones produced via halolactonization are also viewed as potential building blocks for creating functionalizable polyesters. acs.orgnih.gov

Intramolecular Cyclization and Lactonization Pathways of this compound

Intramolecular cyclization is a predominant reaction pathway for hydroxy acids, leading to the formation of stable cyclic esters known as lactones. youtube.com For this compound, which is a δ-hydroxy acid (the hydroxyl group is on the delta-carbon relative to the carboxyl group), the most favored cyclization product is a six-membered ring, or δ-lactone.

This reaction is typically catalyzed by acid. youtube.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon toward nucleophilic attack. The hydroxyl group at C3 then acts as the intramolecular nucleophile, attacking the activated carbonyl carbon. youtube.com Subsequent proton transfer and elimination of a water molecule yield the δ-lactone. The formation of this six-membered ring is thermodynamically and kinetically favorable.

As discussed in section 4.3.2, an alternative cyclization pathway is halolactonization, which proceeds through a different mechanism involving the double bond and results in a five-membered γ-lactone with a halo-methyl side chain. nih.gov It has been hypothesized that under certain enzymatic halolactonization conditions, a hydroxylactone can also be formed as a side product. This may occur through the hydrolysis of the intermediate bromonium ion, which then forms an epoxide that is subsequently opened by the intramolecular carboxylate. acs.orgnih.gov

Cross-Coupling Reactions and Advanced Functionalization Strategies for this compound Derivatives

The functional handles on this compound allow for its incorporation into more complex molecules using advanced synthetic methods, including cross-coupling reactions. To be used in such reactions, the parent acid typically requires derivatization.

For example, the terminal alkene is a suitable partner for various palladium-catalyzed cross-coupling reactions. In a Heck reaction, the vinyl group could be coupled with an aryl or vinyl halide to form a new carbon-carbon bond, extending the molecular framework. The carboxylic acid and alcohol would likely require protection (e.g., as an ester and a silyl (B83357) ether, respectively) to prevent interference with the catalyst.

The hydroxyl group can also be a site for functionalization. It can be converted into a sulfonate ester, such as a tosylate or mesylate, transforming it into a good leaving group for nucleophilic substitution reactions. Alternatively, the alkene can be transformed into a more versatile functional group for coupling. For instance, hydroboration-oxidation would convert the terminal alkene into a primary alcohol, which could then be used in further synthetic steps.

Advanced strategies could involve using the entire molecule as a chiral building block. After protecting the acid and alcohol, the alkene could be subjected to metathesis reactions or converted into an organoborane for use in Suzuki-Miyaura coupling, providing a powerful method for constructing complex molecular architectures with retention of the critical C3 stereochemistry.

Sophisticated Analytical Methodologies for Research on S, + 3 Hydroxy 4 Pentenoic Acid

Advanced Chromatographic Separations for Enantiomeric Purity Assessment

The separation of enantiomers is a critical challenge in the analysis of chiral compounds. For [S,(+)]-3-Hydroxy-4-pentenoic acid, ensuring its enantiomeric purity is paramount for its application in research and potential therapeutic development. Advanced chromatographic techniques offer the necessary resolution to separate and quantify the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantiomeric separation of acidic compounds. chiraltech.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For acidic compounds like this compound, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, have proven effective. chiraltech.com The separation mechanism relies on the ionic interaction between the negatively charged analyte and the positively charged chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

The choice of mobile phase is crucial for achieving optimal separation. In reversed-phase HPLC, a mixture of an aqueous buffer and an organic modifier is typically used. researchgate.net The pH of the mobile phase plays a significant role in the retention and resolution of acidic compounds. For anion-exchange CSPs, weakly acidic conditions (pH 5-7) are often employed to ensure the analyte is in its anionic form and the chiral selector is protonated. chiraltech.com The type and concentration of the organic modifier (e.g., methanol, acetonitrile) and any additives can be adjusted to fine-tune the separation. researchgate.netsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used and can be operated in normal-phase, reversed-phase, and polar organic modes, offering complementary selectivity. chromatographyonline.comnih.gov

A typical screening approach for developing a chiral HPLC method involves testing a set of columns with different CSPs and mobile phase compositions to identify the most suitable conditions for the target analyte. chromatographyonline.comsigmaaldrich.com

Table 1: Chiral HPLC Parameters for Enantiomeric Purity Assessment

ParameterDescriptionTypical Values/Ranges
Chiral Stationary Phase (CSP) The stationary phase containing a chiral selector responsible for enantiomeric recognition.Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD), Anion-Exchanger (e.g., CHIRALPAK QN-AX). chiraltech.comchromatographyonline.comnih.gov
Mobile Phase The solvent system that carries the analyte through the column.Normal Phase: Hexane/Isopropanol; Reversed Phase: Water/Acetonitrile or Methanol with buffer. researchgate.netchromatographyonline.com
Flow Rate The speed at which the mobile phase passes through the column.0.5 - 2.0 mL/min for analytical columns. sigmaaldrich.com
Detection The method used to detect the separated enantiomers as they elute from the column.UV-Vis, Mass Spectrometry (MS). nih.gov

Gas Chromatography (GC) with Chiral Stationary Phases

Chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com To analyze non-volatile compounds like this compound, derivatization is often required to increase their volatility. This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester.

The separation of enantiomers in chiral GC is achieved using capillary columns coated with a chiral stationary phase. gcms.cz Cyclodextrin-based CSPs are the most common and versatile for chiral GC separations. chromatographyonline.comresearchgate.net These cyclic oligosaccharides have a chiral structure that allows them to form inclusion complexes with the analyte enantiomers, leading to differential retention and separation. chromatographyonline.com The type of cyclodextrin (B1172386) (α, β, or γ) and the nature of the derivatizing groups on the cyclodextrin molecule determine the selectivity of the CSP for different classes of compounds. researchgate.net

The operating parameters of the GC system, such as the temperature program of the oven, the carrier gas flow rate, and the injector and detector temperatures, are optimized to achieve the best possible separation and peak shape. sci-hub.se

Table 2: Chiral GC Parameters for Enantiomeric Purity Assessment (after derivatization)

ParameterDescriptionTypical Values/Ranges
Derivatization Agent A reagent used to convert the analyte into a more volatile derivative.Diazomethane or Trimethylsilyldiazomethane for methylation.
Chiral Stationary Phase (CSP) The stationary phase containing a chiral selector.Derivatized cyclodextrins (e.g., Rt-βDEXsm, Chirasil-Val). gcms.czresearchgate.net
Carrier Gas The inert gas that transports the analyte through the column.Helium, Hydrogen, Nitrogen. sci-hub.se
Oven Temperature Program The temperature profile of the GC oven during the analysis.A gradient from a lower to a higher temperature to elute all components. sci-hub.se
Detection The method used to detect the separated enantiomers.Flame Ionization Detector (FID), Mass Spectrometry (MS). sci-hub.se

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for chiral separations. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chiraltech.com This technique offers several advantages, including faster analysis times, lower consumption of organic solvents, and unique selectivity.

For the enantioseparation of acidic compounds like this compound, SFC can be used with the same types of chiral stationary phases as HPLC, particularly anion-exchange CSPs. chiraltech.com The mobile phase typically consists of supercritical CO2 modified with a small amount of a polar organic solvent, such as methanol, and an additive to control the ionization state of the analyte and the chiral selector. chiraltech.com The use of acidic or basic additives is crucial for achieving good peak shapes and resolution for ionizable compounds. chiraltech.com

The high-throughput capability of SFC makes it particularly suitable for screening a large number of samples or for preparative-scale separations to isolate pure enantiomers. nih.gov

High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Beyond confirming the identity of this compound, high-resolution spectroscopic techniques are indispensable for detailed structural analysis, including the unambiguous determination of its stereochemistry and the study of its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, chiral shift reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide basic information about the number and types of protons and carbons in the molecule, two-dimensional (2D) NMR techniques offer more detailed insights into the connectivity and spatial relationships between atoms. unsri.ac.id

Techniques like COSY (Correlation Spectroscopy) can be used to identify coupled protons, helping to piece together the carbon skeleton of this compound. nih.gov HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and the carbons they are attached to (one-bond for HSQC) or are two or three bonds away from (HMBC), providing unambiguous assignment of all proton and carbon signals. nih.gov

To determine the enantiomeric purity and assign the absolute configuration of this compound, chiral shift reagents can be employed. These are chiral lanthanide complexes that form diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals for each enantiomer in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric excess.

Mass Spectrometry (MS) with Advanced Ionization Techniques (e.g., HRMS, tandem MS for fragmentation studies)

Mass Spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, the parent ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. The analysis of these fragmentation patterns can help to identify the different functional groups present in the molecule and how they are connected. For instance, the loss of water or carbon dioxide from the parent ion can be indicative of the presence of hydroxyl and carboxylic acid groups, respectively.

Advanced ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are used to gently ionize the molecule, preserving its structural integrity for analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these methods provide a characteristic fingerprint based on its hydroxyl, carboxylic acid, and vinyl functional groups.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The carboxylic acid group of this compound exhibits a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. ontosight.ai The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band, generally between 1700 and 1725 cm⁻¹. researchgate.net The C-O stretching and O-H bending vibrations are also observable in the fingerprint region (1400-900 cm⁻¹). The hydroxyl group's O-H stretch appears as a broad band around 3500-3200 cm⁻¹. nist.gov The vinyl group (C=C) shows a stretching vibration of medium intensity around 1640 cm⁻¹, and the =C-H stretching is observed just above 3000 cm⁻¹. nih.gov

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the carboxylic acid is observed in the 1650-1750 cm⁻¹ range. rsc.orgyoutube.com The C=C double bond of the vinyl group, being highly polarizable, gives a strong Raman signal in the 1600-1675 cm⁻¹ region. mdpi.comlibretexts.org The C-C stretching vibrations within the carbon backbone are also Raman active and appear in the 800-1200 cm⁻¹ range. rsc.org

The combination of IR and Raman spectroscopy allows for a comprehensive identification of the functional moieties within this compound.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupBond VibrationPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (H-bonded)3300-2500WeakBroad, Strong (IR)
CarbonylC=O stretch1725-17001750-1650Strong
HydroxylO-H stretch3500-3200WeakBroad, Medium (IR)
VinylC=C stretch~16401675-1600Medium (IR), Strong (Raman)
Vinyl=C-H stretch~3080~3080Medium
AlkaneC-H stretch2960-28502960-2850Medium to Strong
Carboxylic AcidC-O stretch1320-1210WeakStrong (IR)
HydroxylC-O stretch1150-1050WeakMedium (IR)

Note: The exact frequencies can vary based on the sample's physical state and solvent.

Chiroptical Methods for Stereochemical Assignment and Purity

Chiroptical techniques are essential for determining the absolute configuration and enantiomeric purity of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. rsc.org Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Both techniques are exquisitely sensitive to the three-dimensional arrangement of atoms around a stereocenter.

For this compound, the presence of the chiral center at the C3 position, which is also an allylic alcohol, is the primary determinant of its chiroptical properties. The chromophores in the molecule, namely the carboxylic acid and the vinyl group, will give rise to characteristic Cotton effects in the ORD and CD spectra. mdpi.com The n→π* transition of the carbonyl group in the carboxylic acid is expected to produce a Cotton effect in the 200-220 nm region. shimadzu.com The π→π* transition of the vinyl group will also contribute to the CD spectrum at lower wavelengths, typically below 200 nm. researchgate.net

The sign and magnitude of the Cotton effects can be correlated with the absolute configuration (S in this case) of the chiral center. By comparing the experimental ORD and CD spectra with those of structurally related compounds of known stereochemistry or with theoretical calculations, the absolute configuration can be confirmed. aocs.org Furthermore, the intensity of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample, providing a method for determining enantiomeric purity.

Table 2: Expected Chiroptical Data for this compound

TechniqueChromophoreElectronic TransitionExpected Wavelength Range (nm)Expected Sign of Cotton Effect for (S)-enantiomer
CD/ORDCarboxylic Acid (C=O)n → π200 - 220Positive
CD/ORDVinyl (C=C)π → π< 200Varies based on conformation

Note: The sign of the Cotton effect is a prediction based on empirical rules for similar chiral compounds and would require experimental verification.

Quantitative Analysis Techniques for Complex Biological and Synthetic Matrices

The accurate quantification of this compound in complex matrices such as plasma, urine, or synthetic reaction mixtures is critical for metabolic studies and process optimization. Due to its polar nature and low molecular weight, chromatographic methods coupled with mass spectrometry are the most suitable approaches.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of short-chain fatty acids and their derivatives in biological fluids. bohrium.com Direct analysis can be challenging due to poor retention on standard reversed-phase columns and inefficient ionization. Therefore, a derivatization step is often employed. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to tag the carboxylic acid group, enhancing chromatographic retention and ionization efficiency.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, but it requires derivatization to make the analyte volatile. nih.gov The carboxylic acid and hydroxyl groups of this compound can be converted to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively, using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting derivative is thermally stable and exhibits good chromatographic behavior.

For both LC-MS/MS and GC-MS, a stable isotope-labeled internal standard, such as deuterated this compound, would be ideal for achieving the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

A typical quantitative workflow would involve:

Sample Preparation: Protein precipitation for plasma samples, followed by solid-phase extraction (SPE) to isolate the organic acid fraction and remove interfering substances.

Derivatization: Reaction with a suitable agent (e.g., 3-NPH for LC-MS or MSTFA for GC-MS) to enhance analytical properties.

Chromatographic Separation: Separation from other matrix components on an appropriate LC or GC column.

Mass Spectrometric Detection: Highly selective and sensitive detection using multiple reaction monitoring (MRM) mode in a tandem mass spectrometer.

Table 3: Comparison of Quantitative Methods for this compound

MethodDerivatization RequiredTypical Derivatizing AgentAdvantagesDisadvantages
LC-MS/MSOften, yes3-Nitrophenylhydrazine (3-NPH)High sensitivity and selectivity, suitable for polar compounds.Derivatization can add complexity, potential for matrix effects.
GC-MSYesN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)High chromatographic resolution, extensive spectral libraries available. nih.govRequires volatile derivatives, potential for thermal degradation.

Biological Roles and Metabolic Intermediacy of S, + 3 Hydroxy 4 Pentenoic Acid in Non Human Systems and in Vitro Studies

Role as a Chiral Building Block in Natural Product Biosynthesis (Non-Human)

There is a lack of specific documented instances in the scientific literature of [S,(+)]-3-Hydroxy-4-pentenoic acid serving as a direct chiral building block in the biosynthesis of natural products in non-human organisms. Chiral molecules are fundamental in the synthesis of a vast array of complex natural products, where specific stereochemistry is crucial for biological activity. While the structure of this compound, with its chiral center and reactive functional groups (a hydroxyl group, a carboxylic acid, and a terminal alkene), makes it a plausible precursor or intermediate, no definitive biosynthetic pathways incorporating this specific molecule have been detailed in the available research.

Participation in Microbial Metabolic Pathways (Non-Human)

Direct evidence of this compound's participation in specific microbial metabolic pathways is not well-documented. Microorganisms utilize a vast and diverse range of organic acids for both catabolic (energy-yielding) and anabolic (biosynthetic) purposes. A compound of this nature could theoretically be an intermediate in pathways involving the degradation of larger molecules or in the synthesis of other cellular components. However, without specific studies identifying the enzymes and genes involved, its role remains speculative.

Enzymatic Recognition and Substrate Specificity Studies (Non-Human, e.g., effects on GCL activity)

No specific studies detailing the enzymatic recognition of this compound or its effects on glutamate-cysteine ligase (GCL) activity in non-human systems were found in the public domain. GCL is a critical enzyme in the synthesis of glutathione (B108866), and its activity can be modulated by various molecules. While it is conceivable that this hydroxy fatty acid could interact with GCL or other enzymes, there is no available experimental data to confirm or characterize such an interaction.

Influence on Cellular Processes and Homeostasis (e.g., glutathione metabolism, oxidative stress response, mitochondrial function in astrocytes and neurones)

The influence of this compound on cellular processes such as glutathione metabolism, oxidative stress response, and mitochondrial function in non-human astrocytes and neurons has not been a subject of specific investigation in the available scientific literature. Research on the closely related compound, 4-pentenoic acid, has shown it to be a metabolic toxin that can interfere with fatty acid metabolism and induce a state resembling Reye's syndrome, which involves mitochondrial dysfunction. However, it is crucial to note that these findings pertain to 4-pentenoic acid and cannot be directly extrapolated to its 3-hydroxy derivative without specific experimental validation.

Potential as a Precursor for Biosynthetic Engineering Applications (Non-Human)

The potential of this compound as a precursor for biosynthetic engineering applications in non-human systems has not been explored in the reviewed literature. In principle, its chemical structure presents possibilities for its use as a starting material in engineered metabolic pathways to produce valuable chemicals or biofuels. The combination of a chiral center and multiple functional groups could be leveraged by bioengineers to create novel molecules. However, the realization of this potential would require the discovery or engineering of specific enzymes that can act upon this substrate, a research area that currently remains undeveloped.

Theoretical and Computational Chemistry Studies of S, + 3 Hydroxy 4 Pentenoic Acid

Conformational Analysis and Energy Landscapes of [S,(+)]-3-Hydroxy-4-pentenoic acid

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is therefore crucial for understanding its behavior. Due to the presence of multiple rotatable bonds, the molecule can exist in numerous conformations. Computational methods are employed to explore the potential energy surface and identify the most stable conformers.

The conformational landscape of this compound is primarily dictated by the torsional angles around the C2-C3, C3-C4, and C-O bonds of the carboxylic acid and hydroxyl groups. Intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group can significantly influence the stability of certain conformers.

Computational searches for stable conformers are typically performed using a combination of molecular mechanics and quantum mechanical methods. The resulting low-energy conformers are then subjected to higher-level quantum chemical calculations to obtain accurate relative energies.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound (Illustrative data based on typical computational results for similar molecules)

ConformerDihedral Angle (H-O-C3-C4) (°)Dihedral Angle (O=C-C2-C3) (°)Relative Energy (kcal/mol)
160.5175.20.00
2-65.2178.91.25
3178.365.42.87
4-175.9-70.13.15

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of this compound. These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms of chemical reactions involving molecules like this compound. DFT calculations can be used to map out the entire reaction pathway, including the structures of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. researchgate.net

For instance, DFT studies could elucidate the mechanism of electrophilic additions to the double bond or nucleophilic attack at the carbonyl carbon. libretexts.org The influence of the hydroxyl group and the stereochemistry at C3 on the regioselectivity and stereoselectivity of these reactions can be rationalized through the analysis of transition state structures and energies.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for the accurate prediction of spectroscopic properties. acs.org These methods can be employed to calculate various spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR), for this compound.

The prediction of vibrational spectra (IR and Raman) involves the calculation of harmonic and anharmonic frequencies, which correspond to the vibrational modes of the molecule. researchgate.net Comparison of the calculated spectra with experimental data can aid in the structural elucidation and conformational assignment of the molecule. Similarly, the calculation of NMR chemical shifts and coupling constants can provide detailed information about the electronic environment of the nuclei.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide insights into its interactions with solvent molecules and other solutes. These simulations track the positions and velocities of all atoms in the system over time, governed by a force field that describes the interatomic interactions.

By simulating this compound in a solvent box (e.g., water), one can study the solvation shell around the molecule and the nature of hydrogen bonding between the solute and solvent molecules. nih.gov This is crucial for understanding its solubility and behavior in biological environments. MD simulations can also be used to explore the aggregation behavior of the molecule at higher concentrations.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate the theoretical models and provide a more detailed interpretation of the experimental results.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative data based on typical computational accuracy)

Spectroscopic PropertyPredicted Value (DFT/B3LYP/6-311+G(d,p))Experimental Value
IR Frequencies (cm⁻¹)
O-H stretch (hydroxyl)34503430
C=O stretch (carboxyl)17251710
C=C stretch16451640
¹³C NMR Chemical Shifts (ppm)
C1 (Carboxyl)178.5177.9
C3 (CH-OH)68.267.5
C5 (CH₂)115.8115.2

The agreement between the predicted and experimental data provides confidence in the accuracy of the computational model and the assigned structure of the molecule. Discrepancies can point to the need for more sophisticated theoretical models or a re-evaluation of the experimental data.

Computational Modeling of Enzyme-Substrate Interactions with this compound

Given its structure as a hydroxy acid, this compound is a potential substrate for various enzymes. Computational modeling, particularly molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to investigate its interactions with enzyme active sites. nih.gov

Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of an enzyme. These simulations score different binding poses based on intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

For a more detailed understanding of the enzymatic reaction mechanism, QM/MM simulations can be employed. In this approach, the substrate and the key active site residues are treated with a high level of quantum mechanics, while the rest of the protein and solvent are described by a molecular mechanics force field. This allows for the study of bond-breaking and bond-forming processes during the enzymatic conversion of this compound. acs.org

Emerging Research Areas and Advanced Applications of S, + 3 Hydroxy 4 Pentenoic Acid

[S,(+)]-3-Hydroxy-4-pentenoic acid as a Chiral Synthon in Complex Molecule Synthesis

A chiral synthon is a stereochemically pure molecular fragment used to introduce a specific chiral center into a target molecule. The enantiopure nature of this compound makes it an ideal candidate for this role, providing a reliable method for controlling the three-dimensional arrangement of atoms in a final product, which is often critical for its function.

The stereoselective synthesis of biologically active compounds is a primary application for chiral synthons like this compound. The specific stereochemistry of this compound can be transferred to more complex structures, influencing their interaction with biological systems. ontosight.ainih.gov For instance, the core structure is analogous to precursors used in the synthesis of various natural products and their analogues. The hydroxyl and acid functionalities can be readily modified, while the vinyl group allows for a range of carbon-carbon bond-forming reactions or functional group transformations.

Research has shown that similar chiral hydroxy acids are instrumental in building complex natural products. For example, aldol (B89426) additions with chiral hydroxy-acid-derived enolates have been used to create key stereocenters in a variety of biologically relevant molecules. orgsyn.org The synthesis of syn-γ-hydroxy-β-amino acids, which are components of some antibiotics, has been achieved with high stereoselectivity using a closely related chiral pentenoic acid derivative through an iodolactonization reaction. researchgate.net These established methodologies highlight the potential of this compound to serve as a starting material for a diverse array of complex, bioactive targets.

Table 1: Examples of Compound Classes Synthesized from Analogous Chiral Hydroxy Acid Precursors

Target Compound Class Key Synthetic Strategy Relevance of Chiral Precursor
Polyketide Natural Products Stereoselective Aldol Addition Establishes critical C-O stereocenters. orgsyn.org
Functionalized Amino Acids Iodolactonization / Iodocyclocarbamation Controls stereochemistry of both hydroxyl and amino groups. researchgate.net
Antibiotic Components Asymmetric Mannich Reactions Directs the formation of chiral α-hydroxy-β-amino ketone intermediates. sigmaaldrich.com

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), are porous, crystalline materials constructed from organic "linker" molecules and inorganic nodes (for MOFs) or other organic nodes (for COFs). While typically built from rigid, aromatic linkers to ensure permanent porosity, there is growing interest in using more flexible or functional linkers.

The use of this compound in this context represents a novel and largely unexplored area. Its flexibility, stemming from the aliphatic carbon chain, would likely result in "soft" or dynamic frameworks rather than rigid, porous structures. However, the chiral nature and functional groups of the molecule could be advantageous. The carboxylic acid is a classic binding group for forming MOFs, and the hydroxyl group could serve as a secondary binding site or as a post-synthetic modification handle. A framework built from this enantiopure linker would be inherently chiral, a highly sought-after property for applications in enantioselective separations and asymmetric catalysis.

β-Lactams are a core structural motif in many important antibiotics. The enantioselective synthesis of substituted β-lactams is of significant interest. This compound possesses the necessary functionality to serve as a precursor for these structures. The synthesis could proceed by first modifying the carboxylic acid and then utilizing the existing stereocenter to direct the formation of the four-membered ring.

For example, a common strategy for β-lactam synthesis involves the condensation of an imine with an enolate. researchgate.net The chiral center at C-3 of this compound could be used to control the stereochemical outcome of alkylation at the α-carbon (C-2) before ring closure, leading to α-alkylated β-lactam derivatives with high diastereoselectivity. The vinyl group offers a handle for further diversification of the final product through reactions like oxidation or metathesis.

Incorporation of this compound into Novel Polymeric Materials

The polymerization of functional monomers is a powerful strategy for creating materials with tailored properties. The bifunctional nature of this compound (a carboxylic acid and a hydroxyl group) makes it a suitable monomer for producing polyesters.

This compound is a type of polyhydroxyalkanoate (PHA) monomer. PHAs are a class of natural, biodegradable polyesters produced by microorganisms. nih.gov While homopolymers like poly(3-hydroxybutyrate) (PHB) are often crystalline and brittle, incorporating other monomers to create copolymers can significantly improve their physical properties. nih.govmdpi.com

The incorporation of this compound into a PHA polymer chain, for example with 3-hydroxybutyrate (B1226725), would create a copolymer with distinct characteristics. The presence of the C-5 side chain with a vinyl group would disrupt the crystal lattice of the polymer, leading to reduced crystallinity, a lower melting point (Tm), and a lower glass transition temperature (Tg). nih.gov This results in a more flexible and less brittle material. The vinyl groups along the polymer backbone would also serve as reactive sites for cross-linking or further functionalization, allowing for the creation of biodegradable thermosets or elastomers.

Table 2: Effect of Monomer Composition on Polymer Properties (Analogous System: Poly(3HB-co-3HP))

3-HP Content (mol%) Glass Transition Temp. (Tg) Melting Temp. (Tm)
0 (Pure PHB) +4°C 177°C
67 - 44°C
100 (Pure P3HP) -19°C 77°C

Data from a study on poly(3-hydroxybutyrate-co-3-hydroxypropionate) illustrates how copolymerization dramatically alters thermal properties. A similar trend would be expected upon incorporating this compound. nih.gov

When a polymer is synthesized from an enantiopure monomer like this compound, the chirality is transferred to the macromolecular structure. This creates a chiral polymeric scaffold, a material with a defined three-dimensional chiral environment. Such scaffolds are of high value for applications that rely on molecular recognition.

Potential applications include:

Chiral Stationary Phases: Used in chromatography to separate racemic mixtures into their individual enantiomers. The chiral polymer selectively interacts with one enantiomer more strongly than the other, allowing for their separation.

Asymmetric Catalysis: The polymer can be used as a support for a catalytic metal or as a chiral ligand itself. The chiral pockets within the polymer scaffold can influence the stereochemical outcome of a chemical reaction, favoring the formation of one enantiomer of the product over the other.

Biomaterials: Chiral scaffolds can mimic the chiral environment of biological systems, potentially influencing cell adhesion, proliferation, and differentiation in tissue engineering applications.

Role in the Development of New Catalytic Systems and Methodologies

The intrinsic chirality and functionality of this compound and its derivatives make them valuable substrates and intermediates in the creation and evaluation of new catalytic systems. Research in this area is pivotal for advancing stereoselective synthesis, a cornerstone of modern pharmaceutical and fine chemical production.

One significant area of development is the synthesis of chiral lactones, which are important structural motifs in many biologically active compounds. The conversion of precursors structurally similar to this compound into valuable lactones serves as a benchmark for the efficacy of new catalysts. For instance, the asymmetric hydrogenation of γ-ketoesters to produce chiral γ-lactones has been achieved with high efficiency and enantioselectivity using iridium complexes bearing ferrocene-based chiral ligands. rsc.org These catalytic systems offer a powerful tool for creating stereochemically defined centers, and the derivatives of this compound are ideal candidates for such transformations.

In a complementary approach, biocatalysis is also at the forefront of developing new synthetic methodologies. Engineered enzymes, such as carbonyl reductases, are being developed to facilitate the stereoselective synthesis of chiral δ-lactones from corresponding keto acids. rsc.org Through techniques like structure-guided directed evolution, the specific activity and stereoselectivity of these enzymes can be significantly enhanced. rsc.org This biocatalytic approach presents a green and cost-effective alternative to traditional noble-metal catalysis. rsc.org The enzymatic kinetic resolution of racemic esters related to this compound, such as the enantioselective hydrolysis of 3-hydroxy-5-phenyl-4-pentenoic acid ethyl ester using lipases, further showcases the utility of this structural class in probing and developing new biocatalytic systems. nih.gov

The development of these catalytic methodologies is not only crucial for the synthesis of specific target molecules but also for the broader advancement of synthetic chemistry. The use of substrates like this compound and its analogues helps in understanding reaction mechanisms, catalyst-substrate interactions, and the factors governing stereoselectivity.

Catalytic SystemSubstrate TypeProductKey Findings
Chiral Iridium Complexesγ-KetoestersChiral LactonesHigh yields and excellent enantioselectivities (up to 99% ee). rsc.org
Engineered Carbonyl Reductase (SmCRM5)5-Oxodecanoic acid(R)-δ-DecalactoneHigh specific activity and stereoselectivity (99% ee). rsc.org
Lipase from Pseudomonas cepacia3-Hydroxy-5-phenyl-4-pentenoic acid ethyl esterEnantiopure acid and esterHigh enantioselectivity in a biphasic supercritical CO2/buffer system. nih.gov

Applications in Agricultural Science

While direct applications are still an emerging field of study, the structural motif of this compound serves as a key precursor for compounds with significant potential in agricultural science, particularly as plant growth regulators. The focus here is on its role in the synthesis of complex molecules that can influence plant development and defense mechanisms.

A notable application lies in the synthesis of rhamnolipids. These glycolipidic biosurfactants are composed of a rhamnose sugar head and a fatty acid tail, often a 3-hydroxyalkanoic acid. nih.gov Rhamnolipids are gaining attention in agriculture for their ability to act as elicitors, stimulating the natural immune systems of crops to defend against pathogens. nih.gov This can offer a more sustainable alternative to conventional pesticides. nih.gov The synthesis of the (R)-3-hydroxyfatty acid component, which is structurally analogous to this compound, is a critical step in producing these valuable compounds. nih.gov Research into greener synthetic pathways for these fatty acid chains, for example from cellulose-derived levoglucosenone, highlights the importance of chiral hydroxy acids as building blocks. nih.gov

The versatility of the functional groups in this compound allows for its elaboration into a variety of more complex structures. These can be designed to mimic or interfere with the action of natural plant hormones, thereby regulating processes such as seed germination, root development, and fruit ripening. The development of synthetic routes to these regulators often relies on the availability of chiral starting materials like this compound to ensure the desired biological activity.

This compound in Chemo-Enzymatic Cascade Processes

Chemo-enzymatic cascade processes, which combine the selectivity of biocatalysts with the versatility of chemical reactions in a single pot, represent a powerful strategy for efficient and sustainable chemical synthesis. nih.govbeilstein-journals.org this compound and its derivatives are well-suited for integration into such cascades due to their multiple functional groups that can be addressed by different types of catalysts. beilstein-journals.org

An example of a relevant chemo-enzymatic process is the halocyclization of 4-pentenoic acid, a precursor to the title compound, using a vanadium-dependent chloroperoxidase. acs.org This reaction can be part of a cascade where the initial enzymatic step generates a reactive intermediate that undergoes subsequent chemical transformation. acs.org The presence of a hydroxyl group in this compound adds another layer of complexity and potential for stereocontrol in such cascade reactions.

Furthermore, the synthesis of chiral lactones and their derivatives can be achieved through tandem biocatalytic reactions. For instance, a one-pot, two-step cascade involving an aldol addition followed by a carbonyl reduction has been developed for the synthesis of 2-hydroxy-4-butyrolactone derivatives. nih.gov This approach utilizes stereocomplementary aldolases and ketoreductases to produce a range of chiral products with high diastereomeric and enantiomeric excess. nih.gov The principles of these cascades can be applied to substrates like this compound to generate novel and valuable compounds.

The integration of enzymatic and chemical steps can also be seen in the synthesis of musky macrolactones from fatty acids. researchgate.net This process involves an initial hydroxylation by a P450 enzyme, followed by a lipase-catalyzed lactonization. researchgate.net The ability to perform these reactions sequentially in a single system demonstrates the potential for developing efficient and environmentally benign manufacturing processes for high-value chemicals. The structural features of this compound make it an interesting candidate for similar hydroxylation-lactonization cascades.

Cascade ProcessKey Enzymes/CatalystsStarting Material TypeProduct Type
HalocyclizationVanadium-dependent chloroperoxidaseUnsaturated carboxylic acidsHalolactones
Tandem Aldol-ReductionAldolase, Ketoreductase2-Oxoacids, AldehydesChiral hydroxy-lactones
Hydroxylation-LactonizationP450 Hydroxylase, LipaseFatty acidsMacrolactones

Future Directions and Grand Challenges in S, + 3 Hydroxy 4 Pentenoic Acid Research

Development of More Sustainable and Greener Synthetic Routes

A primary challenge in the utilization of [S,(+)]-3-Hydroxy-4-pentenoic acid lies in the development of synthetic routes that are not only efficient but also environmentally sustainable. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive conditions, generating significant waste. chemistryjournals.net The principles of green chemistry are therefore paramount in shaping future research directions.

A major thrust in this area is the expanded use of biocatalysis. nih.gov Enzymes and whole-cell systems offer remarkable stereo- and regioselectivity under mild, aqueous conditions, representing a greener alternative to conventional methods. nih.govnih.gov For instance, the asymmetric reduction of corresponding keto-acids using oxidoreductases from sources like Daucus carota (carrot) roots or engineered microorganisms presents a promising avenue. nih.gov This approach not only minimizes reliance on toxic reagents but also simplifies product purification. nih.govnih.gov

Future research will likely focus on:

Enzyme Discovery and Engineering: Identifying novel enzymes (e.g., reductases, hydrolases) with high specificity for 3-keto-4-pentenoic acid or related precursors. nih.gov Directed evolution and protein engineering can be employed to enhance enzyme stability, activity, and substrate scope for industrial-scale applications. nih.gov

Alternative Solvents and Reaction Media: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. chemistryjournals.net

A successful example in a related area is the greener synthesis of the anti-anxiety drug Pregabalin, which utilized biocatalysis to significantly reduce environmental impact. nih.gov Similarly, the BHC Company (now part of BASF) developed a greener route for ibuprofen (B1674241) that employs a catalytic process, improving atom economy and avoiding toxic reagents. chemistryjournals.net

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Nature's synthetic prowess remains a vast and largely untapped resource. While some microbial fermentation routes for producing hydroxy acids are known, a deep exploration of novel biosynthetic pathways is a critical future direction. ontosight.ai Understanding how microorganisms naturally produce this compound or structurally similar compounds can provide blueprints for developing highly efficient and specific production systems.

Key challenges and opportunities include:

Genomic Mining: Systematically screening the genomes of diverse microorganisms (from bacteria and fungi to archaea) for genes encoding enzymes homologous to known dehydrogenases, hydratases, and esterases involved in fatty acid metabolism.

Metabolic Engineering: Once a promising pathway is identified, metabolic engineering techniques can be used to optimize the host organism. This involves overexpressing key enzymes, deleting competing pathways, and optimizing fermentation conditions to maximize the yield and purity of this compound.

Enzyme Characterization: Isolating and characterizing novel enzymes from these pathways is crucial. nih.gov Enzymes like dehydrogenases, lipases, and esterases are particularly relevant for their role in creating and modifying chiral centers. cabidigitallibrary.orgresearchgate.net For example, pig liver esterase has been successfully used for the asymmetric hydrolysis of symmetric diesters to create valuable chiral half-esters, a strategy that could be adapted for precursors of this compound. nih.gov

This exploration could lead to the discovery of entirely new enzyme classes with unique catalytic capabilities, expanding the toolbox for green chemistry and biotechnology.

Elucidation of Novel Biological Roles in Underexplored Organisms and Cellular Systems

The biological significance of this compound is not well understood. As a short-chain fatty acid (SCFA) derivative, it may possess important signaling and metabolic functions. SCFAs like acetate, propionate, and butyrate (B1204436) are known to be crucial metabolites produced by gut microbiota, influencing host health by regulating energy metabolism, immune function, and inflammation. nih.govmdpi.comresearchgate.net

Future research should focus on:

Receptor Deorphanization: Investigating the interaction of this compound with G-protein-coupled receptors (GPCRs). Specific hydroxy-carboxylic acid (HCA) receptors are known to be activated by metabolites such as lactate (B86563) (HCA₁) and the ketone body 3-hydroxybutyrate (B1226725) (HCA₂), mediating anti-lipolytic effects in fat cells. nih.gov It is plausible that this compound could be an endogenous ligand for a known or orphan GPCR.

Metabolic Fate and Function: Using tracer studies to follow the metabolic fate of the compound within cells and organisms. This could reveal its role as an energy substrate, a precursor for other bioactive molecules, or a modulator of metabolic pathways. ontosight.ai

Immunomodulatory and Antimicrobial Effects: Assessing its potential to modulate immune responses or exhibit antimicrobial activity. ontosight.ainih.gov SCFAs are known to influence the differentiation of immune cells and maintain gut barrier function. nih.gov

Uncovering the biological roles of this compound could open doors to understanding its involvement in health and disease, potentially identifying it as a biomarker or a key signaling molecule in various physiological processes.

Potential Biological Roles of Short-Chain Fatty Acids (SCFAs) and Analogs
Energy Metabolism
Serve as an energy source for intestinal cells and peripheral tissues. nih.govcreative-proteomics.com
Regulate glucose homeostasis and insulin (B600854) sensitivity. encyclopedia.pub
Influence lipid metabolism, including cholesterol synthesis and lipogenesis. creative-proteomics.comencyclopedia.pub
Immune Regulation
Modulate inflammation by inhibiting histone deacetylases (HDACs). nih.gov
Stimulate the production of cytokines and promote the differentiation of regulatory T cells. nih.gov
Maintain intestinal barrier integrity. nih.gov
Cell Signaling
Act as signaling molecules by activating G-protein-coupled receptors (GPCRs), such as HCA receptors. nih.gov
Influence appetite and satiety through hormonal regulation. encyclopedia.pub

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

Key areas for integration include:

Reaction Prediction: AI models can be trained on vast datasets of chemical reactions to predict the outcomes, yields, and optimal conditions for synthetic routes to this compound. appliedclinicaltrialsonline.comaiche.org This can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. eurekalert.orgchemeurope.com For instance, ML can help predict the selectivity of a reaction based on the steric and electronic properties of the substrate and catalyst. eurekalert.org

Catalyst Design: Machine learning can guide the design of new catalysts, including enzymes and organometallics, with enhanced activity and selectivity for specific transformations.

Material Design: Given its chiral nature and functional groups, this compound can serve as a building block for novel materials. Machine learning algorithms can predict the properties of polymers or other materials derived from this monomer, guiding the synthesis of materials with desired characteristics, such as specific mechanical strengths or chiroptical responses. hiroshima-u.ac.jpsciencedaily.comnorthwestern.edu Researchers have already used deep learning to design chiral metamaterials and ML to guide the synthesis of complex nanoparticles. northwestern.eduacs.org

The primary challenge in this domain is the need for large, high-quality datasets to train the AI/ML models effectively. northwestern.edu Therefore, integrating high-throughput automated experimentation with ML platforms will be crucial for generating the necessary data to fuel these predictive engines. appliedclinicaltrialsonline.com

Translational Research Opportunities Beyond Direct Therapeutic Applications

While the biological roles of this compound are still being explored, its chemical structure makes it a highly valuable chiral synthon for applications beyond direct therapeutics. nih.govresearchgate.net

Grand challenges and opportunities in translational research include:

Advanced Materials: As a hydroxy acid, it is a prime monomer for the synthesis of biodegradable polyesters. It can be used to create poly(α-hydroxy acids) or as a component of Polyhydroxyalkanoates (PHAs). nih.govacs.org These bioplastics are sustainable alternatives to petroleum-based polymers and have applications in packaging, agriculture, and biomedical devices due to their biodegradability and biocompatibility. researchgate.netmdpi.comrsc.org Research efforts can focus on creating copolymers of this compound with other monomers to produce materials with tailored properties, such as improved flexibility, strength, and degradation rates. acs.orgresearchgate.net

Sustainable Chemistry: The use of this compound, particularly when derived from renewable biomass, aligns with the goals of a circular economy. researchgate.net It can serve as a versatile platform chemical, a building block for synthesizing a wide range of other valuable chemicals, including fine chemicals, flavors, and fragrances. nih.gov

Chiral Auxiliaries and Ligands: Its defined stereochemistry makes it a candidate for development into chiral auxiliaries or ligands for asymmetric catalysis, a cornerstone of modern pharmaceutical and chemical manufacturing.

The successful translation of this molecule into these applications will depend heavily on the development of the cost-effective and sustainable synthetic routes discussed previously.

Translational Applications of Chiral Hydroxy Acids
Advanced Materials
Monomers for biodegradable polyesters like Polyhydroxyalkanoates (PHAs). mdpi.comrsc.org
Building blocks for resilient and ductile poly(α-hydroxy acids) for packaging and fibers. acs.org
Components for biocompatible materials used in tissue engineering and medical devices. nih.gov
Sustainable Chemistry
Renewable platform chemical for the synthesis of fine chemicals. nih.gov
Precursor for biofuels. nih.gov
Chiral building block for complex natural product synthesis. researchgate.net

Q & A

Q. What are the established microbial pathways for synthesizing [S,(+)]-3-Hydroxy-4-pentenoic acid (3H4PE), and how can these be optimized in laboratory settings?

Microbial biosynthesis of 3H4PE is primarily observed in Burkholderia cepacia and Rhodospirillum rubrum. B. cepacia produces copolymers (e.g., poly(3HB-co-3H4PE)) from sucrose or gluconate via β-oxidation of unsaturated fatty acids, requiring precise carbon flux adjustments . For optimization:

  • Strain engineering : Overexpress phaC (PHA synthase) and fadB (enoyl-CoA hydratase) to enhance 3H4PE incorporation .
  • Substrate modulation : Use gluconate instead of sucrose to reduce metabolic byproducts and improve yield .
  • Fermentation conditions : Maintain microaerobic conditions (O₂ partial pressure <15%) to favor monomer incorporation .

Q. What analytical methods are recommended for quantifying 3H4PE in complex polymer matrices?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard:

  • GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to detect 3H4PE methyl esters (retention time: ~12.5 min; m/z 117, 129) .
  • ¹H-NMR : Identify 3H4PE in copolymers via characteristic vinyl proton signals (δ 5.2–5.8 ppm) and hydroxyl proton splitting (δ 2.5–3.0 ppm) .
  • Calibration : Use commercially available 3H4PE tert-butyl ester (CAS: 122763-67-1) as a reference standard .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing 3H4PE-containing copolymers?

Discrepancies in NMR or FTIR spectra often arise from stereochemical heterogeneity or side-chain modifications:

  • Stereochemical analysis : Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column to separate enantiomers. Retention times for [S,(+)]-3H4PE are typically 20% longer than [R]‑isomers .
  • Side-chain identification : Apply 2D-COSY NMR to distinguish between 3H4PE and structurally similar monomers (e.g., 3-hydroxyvalerate) by correlating vinyl (δ 5.6 ppm) and hydroxyl (δ 2.8 ppm) protons .
  • Contamination checks : Validate purity via MALDI-TOF to detect low-molecular-weight oligomers (m/z <1,000) that may skew data .

Q. What experimental strategies address low 3H4PE incorporation rates in polyhydroxyalkanoate (PHA) copolymers?

Q. How can researchers leverage palladium-catalyzed reactions to synthesize enantiopure 3H4PE derivatives?

Pd-catalyzed allylic alkylation enables stereoselective synthesis:

  • Reaction design : Use 3H4PE as a diene equivalent in coupling with aldehydes. Optimize Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in THF at 60°C .
  • Stereocontrol : Employ chiral ligands like (S)-BINAP to achieve >90% enantiomeric excess (ee) for [S,(+)]-3H4PE .
  • Downstream processing : Purify via flash chromatography (silica gel, ethyl acetate/hexane 3:7) and confirm ee by polarimetry ([α]D²⁵ = +15.6°) .

Methodological Guidelines

  • Data validation : Cross-reference NMR/GC-MS results with CAS Registry entries (e.g., 122763-67-1 for tert-butyl esters) .
  • Ethical compliance : Adhere to ACS guidelines for synthetic procedures and toxicity reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.